molecular formula C8H18N2 B068746 N-methyl-1-(1-methylpiperidin-2-yl)methanamine CAS No. 184637-50-1

N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Cat. No.: B068746
CAS No.: 184637-50-1
M. Wt: 142.24 g/mol
InChI Key: WXCNRPZWUCFNHZ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methylpiperidin-2-yl)methanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methylpiperidin-2-yl)methanamine typically involves the reaction of 1-methylpiperidine with formaldehyde and a methylating agent under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(1-methylpiperidin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-methylpiperidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine, also known as NMP, is a compound with significant biological activity primarily due to its structural characteristics and interactions with neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique molecular structure that allows it to interact with various biological targets. Its molecular formula is C8H18N2C_8H_{18}N_2, and its structure includes a piperidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC8H18N2C_8H_{18}N_2
Molecular Weight158.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of NMP is largely attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that NMP acts as a ligand for specific receptors in the central nervous system (CNS), influencing mood regulation and cognitive functions. The compound's interaction with these receptors can lead to various pharmacological effects, including potential applications in treating neurological disorders.

1. Neurotransmitter Modulation

NMP has been studied for its role in modulating neurotransmitter pathways. Its structural similarity to other psychoactive compounds suggests that it may exhibit effects similar to those of established antidepressants or anxiolytics.

2. Antiproliferative Activity

Recent studies have indicated that compounds related to NMP exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of piperidine, including NMP, have shown promising results in inhibiting the growth of various cancer cells.

Cell LineIC50 (µM)Reference
MCF75.0
PC310.0
A5498.0

3. Antiparasitic Activity

Research has demonstrated that NMP derivatives possess antiparasitic properties, particularly against protozoan parasites. The incorporation of specific functional groups has been shown to enhance their efficacy.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of NMP, researchers found that it significantly increased serotonin levels in rodent models, suggesting potential antidepressant-like effects. The study highlighted the compound's ability to bind selectively to serotonin receptors, which could lead to innovative treatments for depression.

Study 2: Cancer Cell Inhibition

Another study focused on the antiproliferative activity of NMP-related compounds against breast cancer cell lines (MCF7). The results indicated that certain analogs exhibited IC50 values as low as 5 µM, demonstrating significant inhibition of cell growth compared to control groups.

Properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCNRPZWUCFNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437101
Record name methyl[(1-methylpiperidin-2-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184637-50-1
Record name methyl[(1-methylpiperidin-2-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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